1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxy-1H-indol-1-yl)-1-propanone
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Overview
Description
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxy-1H-indol-1-yl)-1-propanone is a complex organic compound that features a unique structure combining elements of pyridoindole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxy-1H-indol-1-yl)-1-propanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridoindole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-chloroaniline and an appropriate ketone under acidic conditions.
Indole Derivative Synthesis: The indole moiety can be synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Coupling Reaction: The final step involves coupling the pyridoindole core with the indole derivative. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxy-1H-indol-1-yl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, while nucleophilic substitution can replace existing functional groups with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxy-1H-indol-1-yl)-1-propanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxy-1H-indol-1-yl)-1-propanone involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-1-yl)-1-propanone
- 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-hydroxy-1H-indol-1-yl)-1-propanone
Uniqueness
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxy-1H-indol-1-yl)-1-propanone is unique due to the presence of both chloro and methoxy substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H22ClN3O2 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-(4-methoxyindol-1-yl)propan-1-one |
InChI |
InChI=1S/C23H22ClN3O2/c1-29-22-4-2-3-21-16(22)7-10-26(21)12-9-23(28)27-11-8-20-18(14-27)17-13-15(24)5-6-19(17)25-20/h2-7,10,13,25H,8-9,11-12,14H2,1H3 |
InChI Key |
NWWJNUGLALVMQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
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